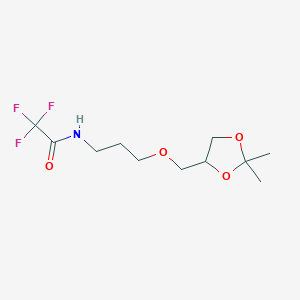
N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common route includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable halogenated propyl derivative to form the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as distillation or chromatography are also employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N′,N′-dihydroxyethanediimidamide: A dioxime ligand with similar structural features.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A simpler compound with the dioxolane ring but lacking the trifluoroacetamide group.
Uniqueness
N-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)propyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the dioxolane ring and the trifluoroacetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler or structurally different compounds.
Properties
Molecular Formula |
C11H18F3NO4 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2)18-7-8(19-10)6-17-5-3-4-15-9(16)11(12,13)14/h8H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
RJFQUXLQSLRWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCCCNC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


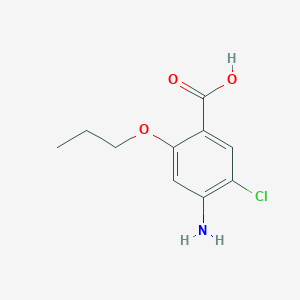
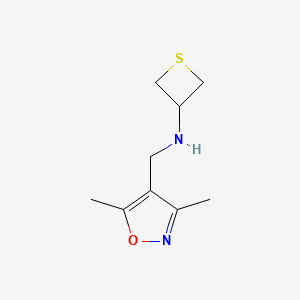
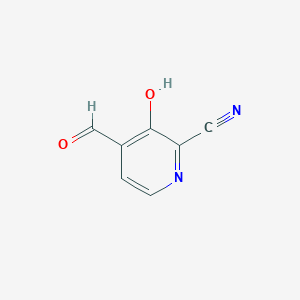


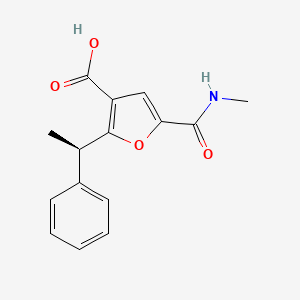
![6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12981772.png)
![2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile](/img/structure/B12981779.png)
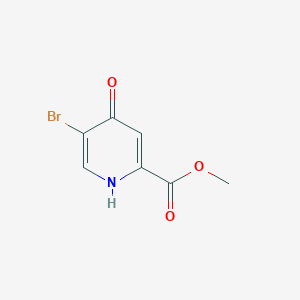
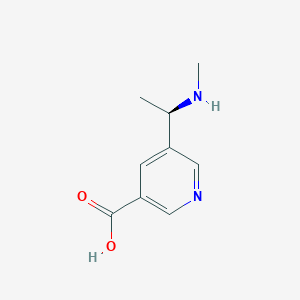
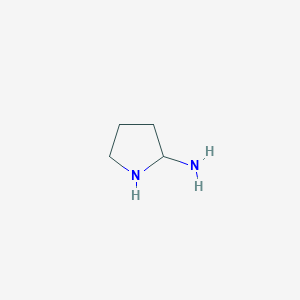
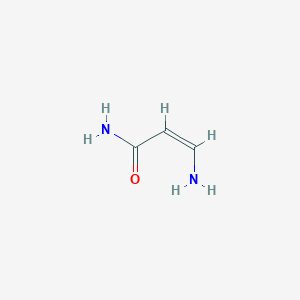
![5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12981813.png)

